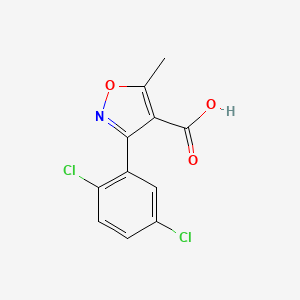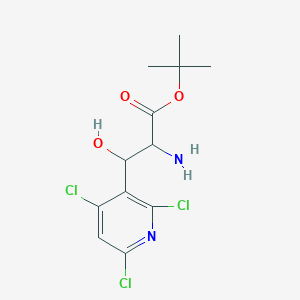![molecular formula C12H10F6N2 B13195737 2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is a compound characterized by the presence of trifluoromethyl groups attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of secondary amines using reagents like CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the desired product, often facilitated by the elimination of volatile side-products under vacuum .
Chemical Reactions Analysis
Types of Reactions
2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce different halogen atoms into the molecule .
Scientific Research Applications
2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used in the synthesis of various heterocycles and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with molecular targets and pathways within cells. The trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: This compound also contains trifluoromethyl groups and is used in similar applications.
2,2’-Bis(Trifluoromethyl)-1,1’-Biphenyl: Another compound with trifluoromethyl groups, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is unique due to its specific indole structure and the positioning of the trifluoromethyl groups. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H10F6N2 |
|---|---|
Molecular Weight |
296.21 g/mol |
IUPAC Name |
2-[2,7-bis(trifluoromethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C12H10F6N2/c13-11(14,15)8-3-1-2-6-7(4-5-19)10(12(16,17)18)20-9(6)8/h1-3,20H,4-5,19H2 |
InChI Key |
SGMHOTNEHISTKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2CCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)

![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)




![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)


![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
